2-Chlorobenzoyl isothiocyanate 2-Chlorobenzoyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 5067-90-3
VCID: VC6206779
InChI: InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H
SMILES: C1=CC=C(C(=C1)C(=O)N=C=S)Cl
Molecular Formula: C8H4ClNOS
Molecular Weight: 197.64

2-Chlorobenzoyl isothiocyanate

CAS No.: 5067-90-3

Cat. No.: VC6206779

Molecular Formula: C8H4ClNOS

Molecular Weight: 197.64

* For research use only. Not for human or veterinary use.

2-Chlorobenzoyl isothiocyanate - 5067-90-3

Specification

CAS No. 5067-90-3
Molecular Formula C8H4ClNOS
Molecular Weight 197.64
IUPAC Name 2-chlorobenzoyl isothiocyanate
Standard InChI InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H
Standard InChI Key XYPZDEZBMUGRRY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N=C=S)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-Chlorobenzoyl isothiocyanate is defined by the molecular formula C₈H₄ClNOS, comprising a benzoyl group substituted with chlorine at the ortho position and an isothiocyanate group at the carbonyl carbon. The IUPAC name, 2-chlorobenzenecarbonyl isothiocyanate, reflects this substitution pattern . The compound’s InChIKey (XYPZDEZBMUGRRY-UHFFFAOYSA-N) and SMILES notation (ClC1=CC=CC=C1C(=O)N=C=S) provide unambiguous representations of its connectivity and stereoelectronic features .

Crystallographic and Conformational Analysis

X-ray diffraction studies of related acyl isothiocyanates reveal nearly linear N=C=S geometries (bond angle ~170°), with the aromatic ring and carbonyl group adopting coplanar arrangements to maximize conjugation . The chlorine substituent at the 2-position introduces steric hindrance, slightly distorting the planarity of the benzoyl moiety and influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight197.641 g/mol
Density1.28 g/cm³ (estimated)
Melting Point152°C
Boiling Point250°C (decomposes)
Refractive Index1.568

Synthesis and Production Methodologies

Classical Synthesis Routes

The most widely reported method involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone under inert conditions . This nucleophilic acyl substitution proceeds via an intermediate acyl cyanate, which rearranges to the isothiocyanate:

2-Cl-C₆H₄-COCl + KSCN → 2-Cl-C₆H₄-COSCN → 2-Cl-C₆H₄-CONCS\text{2-Cl-C₆H₄-COCl + KSCN → 2-Cl-C₆H₄-COSCN → 2-Cl-C₆H₄-CONCS}

The reaction typically achieves yields exceeding 85% after recrystallization from ethanol .

Modern Catalytic Approaches

A novel one-pot synthesis employs triphenylphosphine (TPP) and trichloroisocyanuric acid (TCCA) as cooperative catalysts to convert carboxylic acids directly into acyl isothiocyanates . For 2-chlorobenzoic acid, this method utilizes a 1:0.3:0.8:2 molar ratio of TPP:TCCA:acid:KSCN in toluene, achieving 95% yield at ambient temperature . The mechanism involves in situ generation of acyloxyphosphonium intermediates, which react with thiocyanate ions to form the target compound .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Time (min)Temperature
KSCN/Acetone 856025°C
TPP/TCCA/KSCN 954025°C

Spectroscopic Characterization

Infrared Spectroscopy

The compound exhibits signature IR absorptions at:

  • 3329 cm⁻¹: N-H stretching (from decomposition products)

  • 2150–1800 cm⁻¹: N=C=S asymmetric stretching

  • 1687 cm⁻¹: C=O stretching of the benzoyl group

  • 1236 cm⁻¹: C-Cl vibrational mode .

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 300 MHz):

  • δ 11.64 (s, 1H, CONH from hydrolysis byproducts)

  • δ 7.38–7.85 (m, 4H, aromatic protons) .

¹³C NMR (CDCl₃):

  • δ 162.5 (C=O)

  • δ 145.9 (N=C=S)

  • δ 134.2–128.7 (aromatic carbons) .

Mass Spectrometry

Electron ionization (70 eV) produces fragments at:

  • m/z 197 (M⁺, 10% relative abundance)

  • m/z 139 (M⁺ – NCS, 100%)

  • m/z 111 (C₆H₄Cl⁺, 65%) .

Reactivity and Functional Applications

Nucleophilic Additions

The electrophilic isothiocyanate group undergoes regioselective additions with:

  • Ammonia/Amines: Forms substituted thioureas, e.g., 2-chlorobenzoylthiourea (mp 152°C) .

  • Alcohols: Produces thiocarbamates under basic conditions.

  • Grignard Reagents: Yields thioamides after hydrolysis .

Heterocyclic Synthesis

The compound serves as a precursor to:

  • Thiazoles: Via Hantzsch synthesis with α-haloketones.

  • Benzothiazepines: Through [4+3] cycloadditions with dienes .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s derivatives show promise as:

  • Antibiotics: Analogues of the ansamycin class inhibit bacterial RNA polymerase .

  • Kinase Inhibitors: Thiourea derivatives exhibit IC₅₀ values <1 μM against EGFR .

Materials Science

  • Liquid Crystals: Mesogenic properties arise from planar benzoyl-isothiocyanate cores .

  • Polymer Modifiers: Enhances thermal stability in polyurethanes .

Related Compounds and Analogues

2-Chlorobenzoyl Isocyanate (C₈H₄ClNO₂)

A structurally analogous compound (CAS 4461-34-1) where the isothiocyanate group is replaced by isocyanate (-NCO). Exhibits higher reactivity in Curtius rearrangements but lower thermal stability .

2-Chloroethyl Isothiocyanate (C₃H₄ClNS)

A simpler aliphatic isothiocyanate (CAS 6099-88-3) used as a fumigant and crosslinking agent. Synthesized via CS₂ addition to chloroethylamine .

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